N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-propylpiperazine.
Acylation Reaction: The 2,4-difluoroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-difluorophenyl)chloroacetamide.
Nucleophilic Substitution: The N-(2,4-difluorophenyl)chloroacetamide is then reacted with 4-propylpiperazine in the presence of a base (e.g., triethylamine) to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like triethylamine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological targets. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2,4-difluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(2,4-difluorophenyl)-2-(4-butylpiperazin-1-yl)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide may have unique properties due to the specific substitution pattern on the piperazine ring and the presence of the difluorophenyl group. These structural features can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-14-4-3-12(16)10-13(14)17/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXRSNFVWIGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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